molecular formula C13H7Br2NO B12332220 3,8-dibromo-10bH-phenanthridin-6-one

3,8-dibromo-10bH-phenanthridin-6-one

Cat. No.: B12332220
M. Wt: 353.01 g/mol
InChI Key: HNGCVNHFYCIDEE-UHFFFAOYSA-N
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Description

3,8-dibromo-10bH-phenanthridin-6-one is a tricyclic N-heterocyclic compound. It belongs to the phenanthridinone family, which is known for its diverse biological and pharmaceutical activities. This compound is characterized by the presence of two bromine atoms at the 3 and 8 positions and a ketone group at the 6 position on the phenanthridinone skeleton .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-dibromo-10bH-phenanthridin-6-one can be achieved through various methods. One common approach involves the palladium-catalyzed annulation of 2-bromophenylbenzamides. This method provides controlled access to a range of functionalized phenanthridin-6(5H)-ones in good yields . Another method involves the oxidative coupling of benzamides, which does not require ortho-halogenation and can be realized with transition-metal-catalyzed or photoinduced manifolds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of palladium catalysis and oxidative coupling allows for efficient and scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

3,8-dibromo-10bH-phenanthridin-6-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like O2 or K2S2O8, and reducing agents. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various functionalized phenanthridinone derivatives, which can have different biological and pharmaceutical activities .

Scientific Research Applications

3,8-dibromo-10bH-phenanthridin-6-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: It is being explored for its potential use in drug development due to its diverse biological activities.

    Industry: It is used in the production of various pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3,8-dibromo-10bH-phenanthridin-6-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This can lead to various biological effects, including antimicrobial and antiproliferative activities .

Comparison with Similar Compounds

3,8-dibromo-10bH-phenanthridin-6-one can be compared with other similar compounds, such as quinolin-2-ones and other phenanthridinone derivatives. These compounds share a similar tricyclic N-heterocyclic structure but differ in their substitution patterns and functional groups. The unique presence of bromine atoms at the 3 and 8 positions in this compound distinguishes it from other phenanthridinone derivatives .

List of Similar Compounds

Properties

Molecular Formula

C13H7Br2NO

Molecular Weight

353.01 g/mol

IUPAC Name

3,8-dibromo-10bH-phenanthridin-6-one

InChI

InChI=1S/C13H7Br2NO/c14-7-1-3-9-10-4-2-8(15)6-12(10)16-13(17)11(9)5-7/h1-6,10H

InChI Key

HNGCVNHFYCIDEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)C3=C(C21)C=CC(=C3)Br)Br

Origin of Product

United States

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